diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate
Description
Diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate is a structurally complex malonate ester derivative featuring a pyrrole core substituted with a benzoyl group, a 2,4-dichlorobenzyl moiety, and a methyl group. The malonate ester component introduces a reactive α-carbonyl system, which is often leveraged in medicinal chemistry for its ability to participate in diverse synthetic transformations.
Properties
IUPAC Name |
diethyl 2-[[[4-benzoyl-1-[(2,4-dichlorophenyl)methyl]-5-methylpyrrol-3-yl]amino]methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26Cl2N2O5/c1-4-35-26(33)21(27(34)36-5-2)14-30-23-16-31(15-19-11-12-20(28)13-22(19)29)17(3)24(23)25(32)18-9-7-6-8-10-18/h6-14,16,30H,4-5,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTMHJOPVJWQGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CN(C(=C1C(=O)C2=CC=CC=C2)C)CC3=C(C=C(C=C3)Cl)Cl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26Cl2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate often involves multistep organic synthesis processes. Generally, the synthesis starts with the preparation of the pyrrole ring, followed by subsequent functionalization to introduce the benzoyl and dichlorobenzyl groups.
Starting with an appropriately substituted pyrrole precursor.
Benzoyl and dichlorobenzyl groups are introduced through Friedel-Crafts acylation and alkylation reactions, respectively.
Finally, coupling with diethyl malonate under basic conditions to form the desired compound.
Industrial Production Methods While lab-scale synthesis involves the steps mentioned, industrial production might optimize these steps to increase yield, reduce cost, and ensure scalability. This often involves:
Utilizing continuous flow reactors for better control over reaction parameters.
Employing robust catalysts and solvents to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions Diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate can undergo several types of chemical reactions, including but not limited to:
Oxidation and Reduction: Reacts with common oxidizing agents (like potassium permanganate) and reducing agents (such as lithium aluminium hydride).
Substitution Reactions: Both electrophilic and nucleophilic substitutions due to the presence of reactive aromatic moieties.
Condensation Reactions: Often involving the malonate moiety, forming various condensed products.
Common Reagents and Conditions The choice of reagents and conditions will depend on the desired transformation. Typical reagents include:
Oxidizing agents like chromium trioxide.
Reducing agents like sodium borohydride.
Acids and bases for catalytic reactions.
Solvents like dichloromethane and dimethyl sulfoxide for reaction media.
Major Products The products formed from these reactions can vary widely based on the conditions but typically result in derivatives maintaining the core pyrrole structure, potentially with modified aromatic and malonate substituents.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate is its potential as an anticancer agent. Research indicates that derivatives of pyrrole compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that similar pyrrole-based compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial properties due to the presence of the pyrrole ring and benzoyl moiety. Compounds with similar structures have been reported to exhibit activity against a range of bacterial and fungal strains. For example, derivatives have been tested for their effectiveness against resistant strains of bacteria, showing promise as new antimicrobial agents .
Polymer Chemistry
This compound can serve as a building block in polymer synthesis. Its diethyl malonate component allows for the formation of polyesters through polycondensation reactions. Such polymers can be tailored for specific applications in coatings, adhesives, and biodegradable materials .
Photophysical Properties
The compound's unique structure may also impart interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. The presence of electron-rich and electron-deficient groups within the molecule can facilitate charge transfer processes essential for efficient light emission or energy conversion .
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of pyrrole-based compounds similar to this compound. These derivatives were tested against human cancer cell lines, demonstrating IC50 values indicating potent anticancer activity .
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial activity of pyrrole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited significant inhibition zones compared to control antibiotics, highlighting their potential as new antimicrobial agents .
Mechanism of Action
Mechanism The compound interacts primarily through its functional groups. The benzoyl and dichlorobenzyl groups might participate in binding interactions, while the malonate moiety could be involved in nucleophilic reactions.
Molecular Targets and Pathways Exact molecular targets can vary, but typically include:
Enzymes: Potential inhibition due to binding to active sites.
Receptors: Interactions mediated by aromatic and polar substituents.
Cellular Pathways: Impacts on metabolic and synthetic pathways through its reactive groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The compound’s closest structural analogs include malonate esters with heterocyclic cores and halogenated substituents. Key comparisons are summarized below:
Functional Group Impact on Properties
- Heterocyclic Core: Pyrrole (target) vs. indole () or chromenopyridine () alters electron density and hydrogen-bonding capacity, affecting reactivity and target binding.
- Malonate Ester: Common to all compounds, this group serves as a versatile handle for further functionalization, such as Knoevenagel condensations (evident in ).
Key Differentiators and Limitations
- Synthetic Flexibility : The target compound’s dichlorobenzyl group may complicate synthesis compared to simpler halogenated analogs (e.g., ), requiring careful optimization of reaction conditions.
- Evidence Gaps : The provided materials lack explicit data on the target compound’s physicochemical properties or biological activity, necessitating extrapolation from structural analogs.
Biological Activity
Diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate (CAS Number: 339028-63-6) is a compound of interest due to its potential biological activities. This article summarizes its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 529.41 g/mol. The predicted boiling point is approximately 609.2 °C and the density is about 1.26 g/cm³ .
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects on mammalian cells. This activity is often linked to their ability to inhibit topoisomerase II, an essential enzyme for DNA replication .
The mechanism by which this compound may exert its biological effects includes:
- Inhibition of Topoisomerase II : This enzyme plays a crucial role in DNA unwinding and replication. Inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Photochemical Activation : Similar compounds have shown enhanced activity upon UVA activation, suggesting potential applications in photochemotherapy .
- Low Mutagenic Activity : Studies indicate that related compounds do not induce significant mutations in bacterial models, which is favorable for therapeutic applications .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds related to the pyrrole and benzoyl structures present in this compound:
Q & A
Q. Q1. What are the optimal reaction conditions for synthesizing diethyl 2-(aminomethylene)malonate derivatives, and how do solvent and catalyst choice influence yield?
A1. Key synthesis protocols involve condensation reactions of diethyl 2-(aminomethylene)malonate with electrophilic partners (e.g., isocyanates, ketones). For example:
- Solvent : 1,2-Dichloroethane or toluene under reflux (70–135°C) .
- Catalysts : N,N-Diisopropylethylamine (DIPEA) or p-toluenesulfonic acid (PTSA) for acid/base-mediated activation .
- Yield Optimization : Higher temperatures (100–135°C) and inert atmospheres (N₂) improve yields (50–77%) by minimizing side reactions .
Q. Reference Table :
| Reaction Partner | Solvent | Catalyst | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Phenyl isocyanate | 1,2-Dichloroethane | DIPEA | 70 | 50 | |
| 4-Ethylcyclohexanone | Toluene | PTSA | 135 | 77 |
Advanced Synthesis Challenges
Q. Q2. How can researchers resolve contradictions in spectral data (e.g., LC-MS vs. NMR) during structural confirmation of this compound?
A2. Discrepancies arise due to tautomerism (enamine-ketoenamine equilibria) or dynamic rotational isomerism in the malonate moiety. Mitigation strategies:
- Multi-Technique Validation : Combine LC-MS ([M+H]+ = 307.2) with ¹H/¹³C NMR to confirm substituent positions .
- X-ray Crystallography : Definitive structural assignment via SHELX-refined models (e.g., ORTEP-3 for visualizing torsion angles) .
- Variable-Temperature NMR : Resolve rotational barriers in ester groups .
Computational & Mechanistic Insights
Q. Q3. What computational methods are suitable for predicting the reactivity of the α,β-unsaturated malonate system in cyclization reactions?
A3. Use DFT calculations (e.g., Gaussian09) to model:
- Electrophilic Susceptibility : Frontier molecular orbital (FMO) analysis of the enamine-malonate conjugate system .
- Transition-State Modeling : For cycloadditions or Michael additions, optimize geometries using B3LYP/6-31G(d) .
- Solvent Effects : Include implicit solvation models (e.g., PCM) to simulate reaction media (e.g., DCE, toluene) .
Advanced Analytical Techniques
Q. Q4. How can HPLC-MS be optimized for quantifying trace impurities in this compound?
A4. Employ reverse-phase HPLC with:
- Column : C18 stationary phase (e.g., Newcrom R1) .
- Mobile Phase : Acetonitrile/water (70:30) + 0.1% formic acid for MS compatibility .
- Detection : ESI+ mode for [M+H]+ ions (m/z 300–600 range) .
- Validation : Spike recovery tests (90–110%) and LOD/LOQ determination (0.1–1.0 μg/mL) .
Scale-Up Challenges
Q. Q5. What are critical factors for maintaining regioselectivity during large-scale synthesis of pyrrole derivatives from this malonate precursor?
A5. Key considerations:
- Catalyst Loading : Increase PTSA to 10 mol% to suppress side reactions (e.g., over-alkylation) .
- Dean-Stark Traps : Remove H₂O during ketone condensations to shift equilibrium .
- Purification : Flash chromatography (silica gel, toluene/EtOAc gradient) or recrystallization (ethanol/benzene) .
Crystallographic Refinement
Q. Q6. How can SHELXL refine disordered ester groups in the crystal structure of this compound?
A6. Strategies include:
- Multi-Component Modeling : Assign partial occupancy (e.g., 0.62/0.38) to disordered ethyl groups .
- Restraints : Apply DFIX/SADI commands for C–O and C–C bond lengths .
- Thermal Ellipsoid Analysis : Use ORTEP-3 to visualize anisotropic displacement parameters .
Reference Table : Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Space Group | P2₁/c | |
| R Factor | <0.05 | |
| Torsion Angle | 50.03° |
Heterocyclic Applications
Q. Q7. How does this malonate derivative participate in the synthesis of bioactive indole or quinoline analogs?
A7. It serves as a 1,3-dielectrophile in:
- Pictet-Spengler Reactions : Condense with tryptamine derivatives to form β-carbolines .
- Gould-Jacobs Cyclization : Microwave-assisted closure to quinolines (e.g., 8-methyl-4-oxo-quinoline-3-carboxylate) .
- Antimicrobial Screening : Derivatives show activity against Gram-positive bacteria (MIC = 2–8 μg/mL) .
Stability & Storage
Q. Q8. What are the degradation pathways of this compound under ambient conditions, and how can stability be enhanced?
A8. Degradation occurs via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
